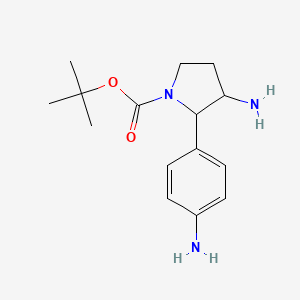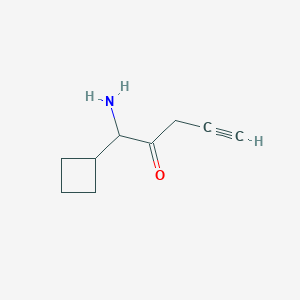
1-Amino-1-cyclobutylpent-4-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-cyclobutylpent-4-yn-2-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol This compound is characterized by its unique structure, which includes a cyclobutyl ring and an alkyne group
Méthodes De Préparation
The synthesis of 1-Amino-1-cyclobutylpent-4-yn-2-one involves several steps. One common synthetic route includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions typically involve the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the cyclobutyl ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-Amino-1-cyclobutylpent-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Amino-1-cyclobutylpent-4-yn-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Mécanisme D'action
The mechanism of action of 1-Amino-1-cyclobutylpent-4-yn-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
1-Amino-1-cyclobutylpent-4-yn-2-one can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic acid: Known for its role in plant growth regulation.
Cyclobutylamine: Used in organic synthesis and as a pharmaceutical intermediate.
Cyclopropylamine: Another compound with applications in organic synthesis and medicinal chemistry
The uniqueness of this compound lies in its combination of a cyclobutyl ring and an alkyne group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-amino-1-cyclobutylpent-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(11)9(10)7-5-3-6-7/h1,7,9H,3-6,10H2 |
Clé InChI |
YOVNAGBIJXGUKP-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(=O)C(C1CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


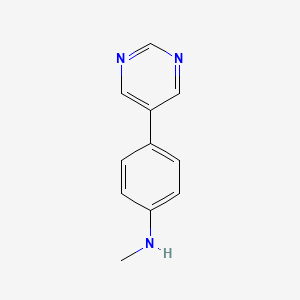
![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
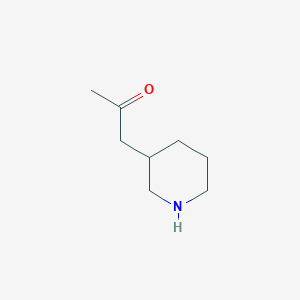

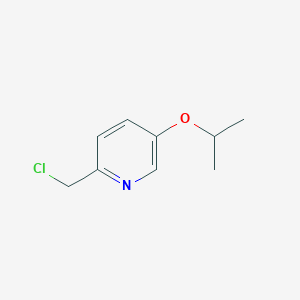
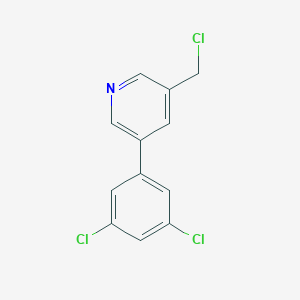

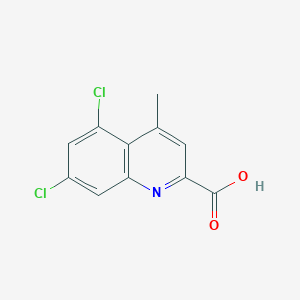
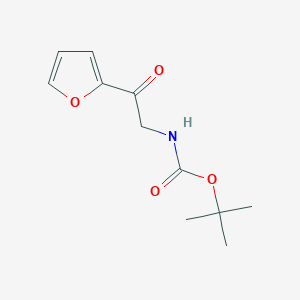
![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)


